N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the chloro group. The next step involves the formation of the ethyl linkage, and finally, the attachment of the hexahydrocinnolinyl group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.
Chemical Reactions Analysis
N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing multiple signaling pathways. This binding can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and immune response . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with roles in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C20H21ClN4O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H21ClN4O2/c21-16-5-3-7-18-15(16)8-10-24(18)11-9-22-19(26)13-25-20(27)12-14-4-1-2-6-17(14)23-25/h3,5,7-8,10,12H,1-2,4,6,9,11,13H2,(H,22,26) |
InChI Key |
XSZKMGCETZFUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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